2-[[(2R,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy]propanedioic acid
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Overview
Description
2-[[(2R,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy]propanedioic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a purine base, a fluorinated sugar moiety, and a propanedioic acid group. Its unique chemical properties make it a subject of interest in medicinal chemistry, biochemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2R,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy]propanedioic acid typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving chlorination and amination.
Attachment of the Fluorinated Sugar Moiety: This step involves the selective fluorination of a sugar molecule, followed by its attachment to the purine base through glycosylation.
Introduction of the Propanedioic Acid Group: The final step involves the esterification of the intermediate compound with propanedioic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[[(2R,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy]propanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the chloropurine to an aminopurine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropurine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or amines are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce aminopurine derivatives.
Scientific Research Applications
2-[[(2R,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy]propanedioic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: The compound is used in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[[(2R,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy]propanedioic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects in the case of antiviral or anticancer applications.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: This compound also contains fluorine atoms and is used in high-performance polymers.
Noble Gas Compounds: These compounds, although chemically distinct, share the characteristic of being highly specialized and used in advanced scientific applications.
Uniqueness
2-[[(2R,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy]propanedioic acid is unique due to its combination of a purine base, a fluorinated sugar moiety, and a propanedioic acid group. This unique structure imparts specific chemical properties that make it valuable in various research and industrial applications.
Properties
Molecular Formula |
C13H13ClFN5O7 |
---|---|
Molecular Weight |
405.72 g/mol |
IUPAC Name |
2-[[(2R,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy]propanedioic acid |
InChI |
InChI=1S/C13H13ClFN5O7/c14-13-18-8(16)5-9(19-13)20(2-17-5)10-4(15)6(21)3(27-10)1-26-7(11(22)23)12(24)25/h2-4,6-7,10,21H,1H2,(H,22,23)(H,24,25)(H2,16,18,19)/t3-,4-,6?,10-/m1/s1 |
InChI Key |
DDBYNIDRHBNGHN-HCQQEZIQSA-N |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H](C([C@H](O3)COC(C(=O)O)C(=O)O)O)F)Cl)N |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COC(C(=O)O)C(=O)O)O)F)Cl)N |
Origin of Product |
United States |
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